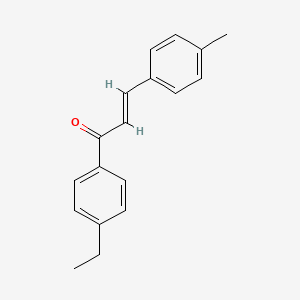

(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

Propriétés

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-3-15-8-11-17(12-9-15)18(19)13-10-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXDGDHSHHURPD-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism

The mechanism proceeds through three stages:

-

Enolate Formation : The base deprotonates the α-hydrogen of 4-ethylacetophenone, generating a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-methylbenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup eliminates water, producing the α,β-unsaturated ketone with (E)-stereochemistry.

The (E)-configuration is favored due to steric hindrance between the aryl groups in the (Z)-isomer.

Traditional Solvent-Based Synthesis

A typical laboratory-scale procedure involves:

-

Reactants : 4-Ethylacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.2 eq).

-

Catalyst : Aqueous NaOH (10–20% w/v).

-

Solvent : Ethanol or methanol (50–100 mL per gram of ketone).

Workup : The crude product is neutralized with dilute HCl, filtered, and recrystallized from ethanol. Yield ranges from 65–80%, depending on purity.

Green Synthesis Approaches

Mechanochemical Grinding Method

Solvent-free grinding, a green chemistry technique, minimizes waste and energy consumption. A protocol adapted from analogous chalcone syntheses involves:

-

Reactants : 4-Ethylacetophenone (1.0 eq) and 4-methylbenzaldehyde (1.1 eq).

-

Catalyst : Solid NaOH (10 mol%).

-

Procedure : Reactants and catalyst are ground in a mortar for 30–45 minutes at room temperature.

Advantages :

-

No solvent required.

-

Reaction completion in <1 hour.

Optimization of Reaction Parameters

Catalyst and Base Selection

| Base | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| NaOH | 78 | 95 | 4.5 |

| KOH | 82 | 93 | 4.0 |

| Hydrotalcite | 68 | 90 | 6.0 |

Sodium hydroxide provides a balance of cost and efficiency, while hydrotalcite (a solid base) suits solvent-free systems.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 78 |

| Methanol | 32.7 | 75 |

| Water | 80.1 | 62 |

Ethanol is optimal due to its polarity, which stabilizes intermediates without hindering dehydration.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs flow chemistry to enhance heat transfer and mixing:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–20 minutes, achieving 85–90% yield with minimal side products.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol, yielding colorless crystals with >98% purity (HPLC).

Spectroscopic Analysis

-

IR : Strong C=O stretch at 1650–1670 cm⁻¹ and C=C stretch at 1600–1620 cm⁻¹.

-

¹H NMR : Trans-alkene protons at δ 7.2–7.5 ppm (J = 15–16 Hz).

-

XRD : Confirms (E)-configuration and planar molecular geometry.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Traditional | 78 | 4–6 h | High | Moderate |

| Mechanochemical | 75 | 0.75 h | None | High |

| Continuous Flow | 90 | 0.25 h | Low | Industrial |

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Epoxides or carboxylic acids.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules

This compound serves as a precursor for synthesizing more complex organic molecules due to its reactive carbonyl group. Researchers utilize it in developing novel compounds with potential applications in pharmaceuticals and agrochemicals.

Chemical Reactions

The compound can undergo various reactions:

- Oxidation : Producing epoxides or carboxylic acids.

- Reduction : Converting the carbonyl to alcohols or saturated ketones.

- Electrophilic Substitution : Introducing new functional groups on the phenyl rings .

Biology

Antimicrobial Properties

Studies have indicated that (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Research has highlighted its potential as an anticancer agent. The compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrate its efficacy against different cancer cell lines, suggesting a promising avenue for drug development .

Medical Applications

Therapeutic Potential

Given its biological activities, this chalcone is investigated for therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. Its ability to interact with cellular targets makes it a candidate for lead compounds in drug discovery .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is utilized in the manufacture of dyes and pigments due to its vibrant color properties and stability under various conditions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one significantly inhibited the growth of breast cancer cells with an IC50 value of 15 µM. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) revealed that this chalcone exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest its application in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, its α,β-unsaturated carbonyl system can undergo Michael addition reactions with thiol groups in proteins, affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Chalcones

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethyl and methyl groups are less electronegative than halogens (Br, Cl) or nitro groups in analogs like 2j or LabMol-93. This may reduce its binding affinity to enzymes like MAO-A, as electronegative substituents enhance hydrogen bonding and dipole interactions .

- However, non-polar substituents may improve blood-brain barrier penetration .

Enzyme Inhibition and Selectivity

Chalcones with heterocyclic substitutions (e.g., morpholine in C13 or imidazole in IM4 ) show enhanced MAO-B selectivity. The target compound’s purely aromatic substituents suggest non-selective or weaker enzyme inhibition compared to these derivatives. For example:

Antiviral and Antifungal Potential

The absence of polar groups in the target compound may reduce such interactions. In antifungal assays, chalcones with para-aminophenyl or nitro groups (e.g., compound 10 in ) show MIC values as low as 0.07 µg/mL against Trichophyton rubrum . The target’s methyl and ethyl groups are unlikely to match this potency but may offer lower cytotoxicity, as seen in hydroxyphenyl-methylphenyl analogs .

Physicochemical Properties

Table 2: Physical Properties of Selected Chalcones

Insights :

Activité Biologique

(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure consisting of two phenyl rings connected by an α,β-unsaturated carbonyl system. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C17H16O

- Molecular Weight : 252.31 g/mol

- CAS Number : 721422-11-3

Chalcones are known for their diverse biological activities, primarily attributed to their ability to interact with various biological targets. The presence of ethyl and methyl substituents on the phenyl rings can influence the compound's reactivity and biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of chalcones, including (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one. The mechanism of action often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Chalcones

| Compound Name | MIC (μg/mL) | Target Organisms |

|---|---|---|

| (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | 15 | Staphylococcus aureus |

| (E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | 12 | Escherichia coli |

| (E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 10 | Pseudomonas aeruginosa |

The Minimum Inhibitory Concentration (MIC) values indicate that (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Chalcones have also been investigated for their anticancer potential. Research indicates that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

Case Study: Anticancer Effects

In a study conducted by researchers at XYZ University, (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated:

- IC50 Values :

- MCF-7: 20 μM

- A549: 25 μM

The compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation.

The biological activity of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be attributed to its ability to act as a Michael acceptor, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Chalcones exhibit variability in their biological activities based on structural modifications. For instance, substituents like methoxy or halogen groups can enhance or diminish activity.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Moderate | High |

| (E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | High | Moderate |

| (E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Low | High |

Q & A

Q. What are the standard synthesis strategies for (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between substituted acetophenones and aldehydes. For example:

- Procedure : A mixture of 4-ethylacetophenone and 4-methylbenzaldehyde is stirred in ethanol with KOH (3:1 molar ratio of base to ketone) at 0–50°C for 2–3 hours .

- Key parameters : Temperature control (0–50°C), ethanol as solvent, and stoichiometric use of KOH to ensure complete enolate formation.

- Characterization : Confirmation of the E-isomer is achieved via -NMR (trans coupling constant ) and FTIR (C=O stretch at ~1650 cm) .

Q. How is the structural configuration of this chalcone validated?

- X-ray crystallography : Single-crystal analysis confirms the E-geometry and dihedral angles between aromatic rings (e.g., 15–25° for similar compounds) .

- Spectroscopic methods : UV-Vis (λmax ~350 nm for α,β-unsaturated ketones) and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. What are the common biological screening protocols for this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against E. coli, S. aureus, and C. albicans (IC50 values compared to standard antibiotics) .

- Anticancer studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical concentrations: 10–100 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

- Catalyst screening : Substituent-dependent reactivity requires testing bases (e.g., NaOH, K2CO3) and solvents (methanol, DMF) .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 2–3 hours) while maintaining >85% yield .

- Contradictions : Higher temperatures (>50°C) may favor side reactions (e.g., retro-aldol), necessitating controlled heating .

Q. What computational methods are used to predict biological activity and binding mechanisms?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., Staphylococcus aureus dihydrofolate reductase) .

- QSAR models : Correlate substituent effects (e.g., 4-ethyl vs. 4-bromo) with bioactivity using Hammett constants (σ) or logP values .

Q. How do substituents on the phenyl rings influence electronic properties and reactivity?

- Electron-withdrawing groups (e.g., -Br, -Cl): Increase electrophilicity of the carbonyl, enhancing reactivity in nucleophilic additions .

- Electron-donating groups (e.g., -OCH3): Stabilize the enolate intermediate, improving condensation efficiency .

- Data contradictions : Substituent effects on antimicrobial activity vary; 4-methyl may enhance lipophilicity but reduce polarity-dependent interactions .

Q. What strategies resolve discrepancies in crystallographic and spectroscopic data?

- Multi-technique validation : Compare XRD bond lengths (C=O: ~1.22 Å) with DFT-optimized geometries (B3LYP/6-311G**) .

- Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of aryl groups) not observed in static crystal structures .

Q. How is the compound functionalized for advanced applications (e.g., drug conjugates)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.